molecular formula C8H16N2O B2473215 2-Morpholinocyclobutan-1-amine CAS No. 1824242-22-9

2-Morpholinocyclobutan-1-amine

Cat. No.: B2473215
CAS No.: 1824242-22-9
M. Wt: 156.229
InChI Key: LNEFCXBJCDUBRR-UHFFFAOYSA-N
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Description

“2-Morpholinocyclobutan-1-amine” is a type of amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Molecular Structure Analysis

The molecular weight of “this compound” is 156.23 . The InChI code for this compound is 1S/C8H16N2O/c9-7-1-2-8(7)10-3-5-11-6-4-10/h7-8H,1-6,9H2 .

Scientific Research Applications

  • Combustion Chemistry Analysis : Morpholine and its derivatives, including 2-Morpholinocyclobutan-1-amine, have been studied in the context of combustion chemistry. Specifically, the combustion process of morpholine was investigated, revealing insights into stable and radical intermediates and products, which are crucial for understanding pollutant emission (Lucassen et al., 2009).

  • Corrosion Inhibition : Research has been conducted on the synthesis of tertiary amines, including derivatives of morpholine, and their performance as inhibitors of carbon steel corrosion. This study provides valuable insights into the protective layer bonding on metal surfaces and the efficiency of these compounds as anodic inhibitors (Gao et al., 2007).

  • Pharmaceutical Chemistry : Morpholine and its derivatives are highlighted for their importance in the development of therapeutic agents to tackle a broad range of medical ailments. This research emphasizes the chemical manipulations possible with morpholine-based molecules (Rupak et al., 2016).

  • Synthesis and Stability Analysis : Studies on the synthesis of morpholine derivatives and their stability, such as the thermal degradation kinetics of morpholine for carbon dioxide capture, are essential for understanding the potential industrial applications of these compounds (Mazari et al., 2020).

  • Medicinal Chemistry : The medicinal chemistry and pharmacological activity of morpholine-containing bioactive molecules are extensively reviewed. This includes their use as enzyme inhibitors and their affinity for various receptors, demonstrating the wide range of biological activities possessed by appropriately substituted morpholine scaffolds (Kourounakis et al., 2020).

  • Chemical Synthesis Applications : Research on the concise synthesis of morpholine derivatives and their use in various chemical reactions provides insights into the versatility of these compounds in synthetic chemistry (Park, 2006).

  • Bioisostere Development : The development of 1-aminonorbornanes as potential bioisosteres, including morpholine-based derivatives, demonstrates the role of these compounds in drug discovery and development, highlighting their stability and functional group tolerance (Staveness et al., 2019).

Safety and Hazards

“2-Morpholinocyclobutan-1-amine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name

2-morpholin-4-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-1-2-8(7)10-3-5-11-6-4-10/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEFCXBJCDUBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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